
3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-furyl hydrazine with benzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or halides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl or phenyl oxides, while reduction could lead to partially or fully reduced triazole derivatives.
科学研究应用
Chemistry: In organic synthesis, 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: In the materials science field, this compound is used in the development of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.
作用机制
The mechanism by which 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
相似化合物的比较
3-(2-Furyl)-4H-1,2,4-triazole: Lacks the phenyl group, which may affect its reactivity and biological activity.
5-Phenyl-4H-1,2,4-triazole: Lacks the furyl group, which can influence its chemical properties and applications.
3-(2-Thienyl)-5-phenyl-4H-1,2,4-triazole: Similar structure but with a thienyl group instead of a furyl group, which can alter its electronic properties and reactivity.
Uniqueness: 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is unique due to the presence of both furyl and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and broadens its range of applications in various fields.
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H,(H,13,14,15) |
InChI 键 |
POZTVAYJBZIQQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





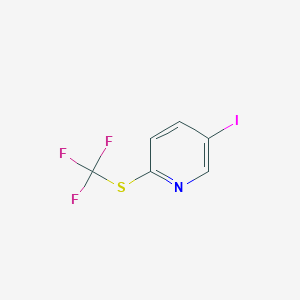
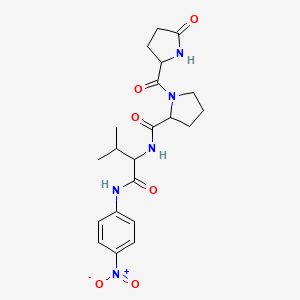


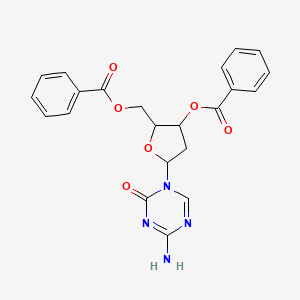
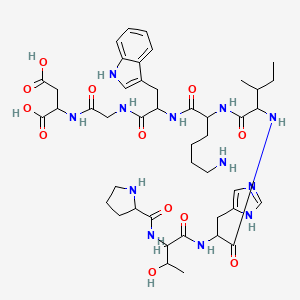
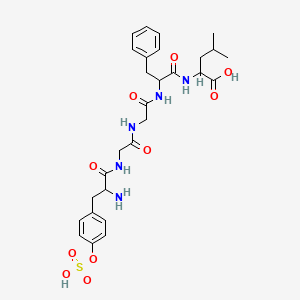
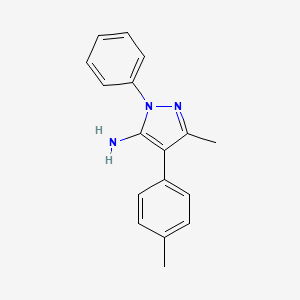
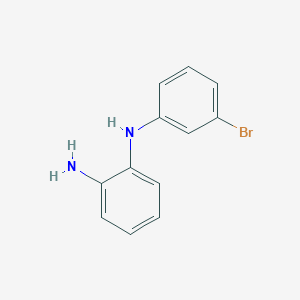
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)
